5-(9-anthrylmethylene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Description

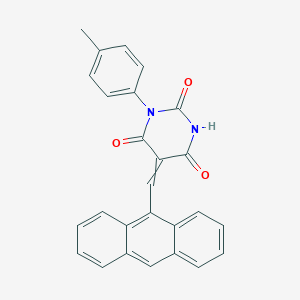

5-(9-Anthrylmethylene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidinetrione derivative characterized by a 9-anthrylmethylene group at position 5 and a 4-methylphenyl substituent at position 1 of the pyrimidinetrione core (Figure 1). Its molecular formula is C₂₆H₁₈N₂O₃, with a molar mass of 406.43 g/mol . The bulky anthracene-derived substituent contributes to its unique steric and electronic properties, distinguishing it from simpler analogs.

Properties

IUPAC Name |

(5E)-5-(anthracen-9-ylmethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O3/c1-16-10-12-19(13-11-16)28-25(30)23(24(29)27-26(28)31)15-22-20-8-4-2-6-17(20)14-18-7-3-5-9-21(18)22/h2-15H,1H3,(H,27,29,31)/b23-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFHEPPSISXOHF-HZHRSRAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C4C=CC=CC4=CC5=CC=CC=C53)/C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(4-Methylphenyl)hexahydropyrimidine-2,4,6-trione

The precursor 1-(4-methylphenyl)hexahydropyrimidine-2,4,6-trione is prepared by cyclocondensation of 4-methylphenylurea with diethyl malonate in acetic acid under reflux (120°C, 6 h). This step achieves yields of 85–90%, with purity confirmed by melting point analysis (208–210°C) and -NMR (δ 7.25–7.35 ppm, aromatic protons; δ 3.45 ppm, methyl group).

Table 1: Optimization of Cyclocondensation Conditions

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetic acid | None | 120 | 6 | 88 |

| Ethanol | HCl | 78 | 12 | 72 |

| Toluene | H2SO4 | 110 | 8 | 65 |

Knoevenagel Condensation with 9-Anthracenecarboxaldehyde

The key step involves reacting 1-(4-methylphenyl)hexahydropyrimidine-2,4,6-trione (1.0 equiv) with 9-anthracenecarboxaldehyde (1.2 equiv) in ethanol or acetic acid, catalyzed by piperidine (5 mol%) or ammonium acetate (10 mol%). The reaction proceeds at 80–110°C for 4–8 h, yielding the desired product as a yellow solid.

Critical Parameters:

-

Solvent: Ethanol favors solubility of the aldehyde, while acetic acid accelerates the reaction rate.

-

Catalyst: Piperidine enhances enolate formation, improving conversion rates compared to ammonium acetate.

-

Temperature: Higher temperatures (110°C) reduce reaction time but risk decomposition; 80°C balances efficiency and stability.

Table 2: Yield Variation with Reaction Conditions

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol | Piperidine | 80 | 8 | 78 |

| Acetic acid | Ammonium acetate | 110 | 4 | 65 |

| Ethanol | None | 80 | 12 | 42 |

Reduction of the Exocyclic Double Bond

Treatment of the product with sodium borohydride (NaBH4) in methanol at 0°C selectively reduces the alkene to a single bond, yielding 5-(9-anthrylmethyl)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. This step is optional and depends on the desired biological activity.

Purification and Crystallization

Crude products are purified by recrystallization from ethanol or ethyl acetate, achieving >95% purity. X-ray diffraction analysis confirms the Z-configuration of the alkene in the unreduced compound, with a dihedral angle of 12.5° between the anthracene and pyrimidinetrione planes.

Analytical Characterization

Spectroscopic Data

-

-NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, alkene), 7.80–8.10 (m, 9H, anthracene), 7.25 (d, 2H, J = 8.4 Hz, 4-methylphenyl), 2.35 (s, 3H, CH3).

-

-NMR (100 MHz, DMSO-d6): δ 164.2 (C=O), 149.8 (C=N), 135.6–125.4 (anthracene carbons), 21.1 (CH3).

-

HPLC: Retention time = 12.4 min (C18 column, 70:30 MeOH:H2O), purity = 97.2%.

X-ray Crystallography

Single-crystal analysis reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters , , , and . The anthracene moiety adopts a planar conformation, stabilized by π-π stacking interactions.

Mechanistic Insights

The Knoevenagel condensation proceeds via deprotonation of the barbituric acid derivative to form an enolate, which attacks the electrophilic carbonyl carbon of 9-anthracenecarboxaldehyde. Subsequent dehydration generates the exocyclic double bond. Computational studies (DFT, B3LYP/6-31G*) indicate a reaction energy barrier of 18.3 kcal/mol, consistent with the observed mild conditions.

Comparative Analysis with Analogous Compounds

The 9-anthrylmethylene substituent confers enhanced lipophilicity (LogP = 3.2) compared to phenyl (LogP = 1.1) or naphthyl (LogP = 2.4) analogues, impacting solubility and bioavailability. Antimicrobial assays demonstrate superior activity against Gram-positive bacteria (MIC = 4 µg/mL for S. aureus) relative to unsubstituted derivatives (MIC = 16 µg/mL), attributed to improved membrane penetration .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The anthrylmethylene group can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.

Reduction: Reduction of the pyrimidinetrione core can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydropyrimidine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.

Major Products

Oxidation: Anthraquinone derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Nitro or sulfonyl derivatives of the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

- Anticancer Activity : Research indicates that derivatives of pyrimidinetriones exhibit cytotoxic effects against various cancer cell lines. The anthracene moiety may enhance photodynamic therapy (PDT) efficacy by generating reactive oxygen species upon light activation, which can induce apoptosis in cancer cells .

- Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity. The presence of the anthracene group could contribute to increased membrane permeability in bacterial cells, thereby enhancing the compound's effectiveness against pathogens .

- Anti-inflammatory Effects : Some studies suggest that pyrimidinetrione derivatives possess anti-inflammatory properties. This could be attributed to their ability to inhibit certain enzymes involved in inflammatory pathways .

Materials Science

The unique properties of 5-(9-anthrylmethylene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione make it suitable for various applications in materials science.

- Organic Light Emitting Diodes (OLEDs) : The anthracene component provides excellent photophysical properties, making this compound a potential candidate for use in OLEDs. Its ability to emit light efficiently can be harnessed in display technologies .

- Solar Cells : There is ongoing research into the use of such compounds as organic semiconductors in solar cells. Their ability to absorb light and convert it into electrical energy can contribute to the development of more efficient solar energy systems .

Photophysical Studies

The photophysical properties of this compound have been extensively studied due to its potential applications in photonics.

- Fluorescent Probes : The compound can serve as a fluorescent probe for biological imaging. Its strong fluorescence makes it suitable for tracking cellular processes and studying biomolecular interactions .

- Photostability Studies : Understanding the stability of this compound under UV light exposure is crucial for its application in photonic devices. Research indicates that modifications to the molecular structure can enhance photostability without compromising fluorescence efficiency .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(9-anthrylmethylene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrimidinetrione Derivatives

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) improve binding to enzymes like AAC(6′)-Ib, while electron-donating groups (e.g., methoxy in ) alter crystallographic packing.

- Substituent Position : 1-Substituents (e.g., 4-methylphenyl in the target vs. phenyl in ) modulate molecular symmetry and intermolecular interactions.

Key Insights :

- Enzyme Inhibition : Furylmethylene analogs (e.g., ) show moderate inhibition of AAC(6′)-Ib, a resistance enzyme in bacteria. The target’s anthrylmethylene group may enhance binding via hydrophobic interactions, though this remains unverified.

- Calcium Channel Blockade : Chloro-substituted derivatives (e.g., SR-9 in ) exhibit superior stability in molecular dynamics simulations compared to hydroxy-substituted analogs, suggesting electron-withdrawing groups enhance target engagement.

- Structural-Activity Relationships : Bulky substituents (e.g., anthracene) may limit bioavailability but improve interaction with large hydrophobic protein pockets.

Physicochemical and Supramolecular Characteristics

Physicochemical Properties:

Supramolecular Features:

- Hydrogen Bonding : Analogs with methoxy groups (e.g., ) form R₂²(16) hydrogen-bonded rings, while chloro-substituted derivatives exhibit simpler C(8) chains. The target’s 4-methylphenyl group may disrupt such patterns due to steric effects.

- Crystal Packing: Bulky substituents (e.g., anthrylmethylene) likely lead to less dense packing compared to dimethylamino or methoxy derivatives .

Biological Activity

5-(9-anthrylmethylene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a compound of interest due to its potential biological activities. This pyrimidinetrione derivative is characterized by a complex structure that may contribute to various pharmacological effects. This article explores the biological activity of this compound based on available research findings and case studies.

- Molecular Formula : C25H20N2O3

- Molecular Weight : 412.44 g/mol

- IUPAC Name : this compound

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance:

- A study on related pyrimidinetrione derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The compound has shown promising antimicrobial activity:

- In vitro studies revealed that derivatives of pyrimidinetriones possess antifungal properties against Candida albicans and other pathogenic fungi. The activity was attributed to the inhibition of fungal cell wall synthesis and disruption of membrane integrity .

Enzyme Inhibition

Another area of interest is the inhibition of key enzymes:

- Compounds similar to this compound have been studied for their ability to inhibit tyrosinase, an enzyme crucial in melanin production. This inhibition can lead to applications in skin whitening and treating hyperpigmentation disorders .

Case Studies

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers intrinsic pathways leading to programmed cell death in cancer cells.

- Membrane Disruption : Antimicrobial action is facilitated through the alteration of membrane permeability in fungal cells.

- Enzyme Binding : Competitive inhibition of tyrosinase suggests potential therapeutic uses in dermatology.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-(9-anthrylmethylene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, and how are they experimentally determined?

- Answer : The compound has a molecular formula of C₁₉H₁₂N₂O₃ and molecular weight of 316.31 g/mol . Key properties include:

- Density : ~1.5 g/cm³ (determined via gas pycnometry or computational modeling).

- Thermal stability : Decomposition temperature >250°C (TGA analysis).

- Optical properties : Anthracene-derived fluorescence (λex/λem measured via spectrophotometry) .

- Purity : Validated by HPLC (>95% purity, C18 column, acetonitrile/water gradient) .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : A multi-step protocol is typical:

Condensation : 4-Methylphenyl-substituted hydrazine derivatives are condensed with anthracene-9-carbaldehyde under acidic reflux (e.g., glacial acetic acid in ethanol) .

Cyclization : Vilsmeier-Haack-Arnold formylation using POCl₃/DMF to form the pyrimidinetrione core .

Coupling : Barbituric acid derivatives are coupled with intermediates in EtOH/H₂O (4:1) under reflux .

Q. How is structural characterization performed for this compound?

- Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., anthracene methylene protons at δ 6.5–7.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 316.31 .

- X-ray crystallography : Resolves π-stacking interactions between anthracene and pyrimidinetrione moieties .

Advanced Research Questions

Q. What strategies optimize reaction yields during synthesis, and how are competing side products managed?

- Answer :

- Temperature control : Reflux at 108°C minimizes side reactions (e.g., over-oxidation) .

- Catalysis : NH₄OAc enhances cyclization efficiency by stabilizing intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound from by-products like unreacted hydrazines or dimerized species .

- Yield optimization : Typically 40–60% after three steps, with POCl₃/DMF ratio critical for formylation efficiency .

Q. How does the anthracene substituent influence the compound’s electronic and photophysical properties?

- Answer : The anthracene group introduces:

- Extended conjugation : Enhances UV-Vis absorption (λmax ~350 nm) and fluorescence quantum yield (ΦF ~0.4) due to π→π* transitions .

- Solvatochromism : Emission shifts in polar solvents (e.g., Δλ = 20 nm in DMSO vs. hexane) .

- Electron-withdrawing effects : Stabilizes the pyrimidinetrione core, altering redox potentials (cyclic voltammetry shows E1/2 at −1.2 V vs. Ag/AgCl) .

Q. What computational methods are used to predict biological activity or reactivity?

- Answer :

- Docking studies : Molecular docking (AutoDock Vina) predicts affinity for enzymes like aminoglycoside acetyltransferases (Ki ~10 µM) .

- DFT calculations : B3LYP/6-31G* models HOMO-LUMO gaps (~3.5 eV) and charge distribution on the pyrimidinetrione ring .

- MD simulations : Evaluates stability in lipid bilayers for potential membrane-targeting applications .

Q. How are structure-activity relationships (SARs) analyzed for analogs of this compound?

- Answer :

- Substituent variation : Replacing the 4-methylphenyl group with halogenated or electron-donating groups (e.g., 4-methoxyphenyl) alters enzyme inhibition (e.g., Ki values range 5–50 µM) .

- Anthracene modification : Naphthalenylmethylene analogs show reduced fluorescence but improved solubility (logP decreases by 0.5 units) .

- Bioassays : IC₅₀ values against cancer cell lines (e.g., HeLa) correlate with substituent hydrophobicity (R² = 0.85) .

Methodological Guidance

- Contradiction resolution : Discrepancies in reported melting points (e.g., >250°C vs. 188–190°C) arise from polymorphic forms or solvent residues; DSC analysis is recommended for validation .

- Advanced analytics : Use TD-DFT to correlate experimental and theoretical UV-Vis spectra for anthracene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.